molecular formula C9H9ClOS B087039 Benzoic acid, p-chlorothio-, O-ethyl ester CAS No. 13915-60-1

Benzoic acid, p-chlorothio-, O-ethyl ester

Cat. No. B087039
CAS RN: 13915-60-1
M. Wt: 200.69 g/mol
InChI Key: ZSRGLQQAHXRPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, p-chlorothio-, O-ethyl ester, also known as ethyl 4-chlorothiobenzoate, is a chemical compound commonly used in scientific research. It belongs to the class of organic compounds known as benzoic acid esters and is widely used in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of Benzoic acid, p-chlorothio-, O-ethyl ester 4-chlorothiobenzoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
Ethyl 4-chlorothiobenzoate has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. In addition, it has been shown to have antifungal and antimicrobial properties, which can inhibit the growth of certain fungi and bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using Benzoic acid, p-chlorothio-, O-ethyl ester 4-chlorothiobenzoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using Benzoic acid, p-chlorothio-, O-ethyl ester 4-chlorothiobenzoate is its potential toxicity. It can be harmful if ingested or inhaled and can cause irritation to the skin and eyes.

Future Directions

For the use of Benzoic acid, p-chlorothio-, O-Benzoic acid, p-chlorothio-, O-ethyl ester ester 4-chlorothiobenzoate include the development of new derivatives with improved biological activities and the investigation of its mechanism of action for potential use in disease treatment.

Synthesis Methods

Ethyl 4-chlorothiobenzoate can be synthesized by the reaction of 4-chlorothiobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction produces Benzoic acid, p-chlorothio-, O-ethyl ester 4-chlorothiobenzoate and water. The product can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

Ethyl 4-chlorothiobenzoate is widely used in scientific research as a starting material for the synthesis of other organic compounds. It is used in the synthesis of thiazole derivatives, which have various biological activities such as antimicrobial, antifungal, and anticancer properties. Ethyl 4-chlorothiobenzoate is also used in the synthesis of benzothiazole derivatives, which have been shown to have antitumor and anti-inflammatory activities.

properties

CAS RN

13915-60-1

Product Name

Benzoic acid, p-chlorothio-, O-ethyl ester

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

O-ethyl 4-chlorobenzenecarbothioate

InChI

InChI=1S/C9H9ClOS/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3

InChI Key

ZSRGLQQAHXRPJC-UHFFFAOYSA-N

SMILES

CCOC(=S)C1=CC=C(C=C1)Cl

Canonical SMILES

CCOC(=S)C1=CC=C(C=C1)Cl

Other CAS RN

13915-60-1

Origin of Product

United States

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